2-(2-Phenylhydrazono)acetaldehyde
Description
Historical Context of Phenylhydrazone Chemistry and its Evolution
The story of phenylhydrazone chemistry is intrinsically linked to the pioneering work of the German chemist Emil Fischer. In 1875, Fischer discovered phenylhydrazine (B124118) (C₆H₅NHNH₂), the first hydrazine (B178648) derivative to be characterized. wikipedia.orgnobelprize.orgwikipedia.orgchemeurope.com He prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.com This discovery proved to be monumental. Fischer soon found that phenylhydrazine reacts with aldehydes and ketones to form crystalline derivatives called phenylhydrazones. wikipedia.orgchemicalbook.com
This reaction became a cornerstone of analytical organic chemistry. The highly crystalline nature and ready formation of phenylhydrazones, and the related osazones formed from sugars, provided a reliable method for identifying and differentiating carbohydrates, which had previously been difficult to characterize. nobelprize.orgbritannica.comwikipedia.org Fischer's work on the structure of sugars, which heavily relied on the use of phenylhydrazine, was a major factor in his being awarded the Nobel Prize in Chemistry in 1902. wikipedia.orgnobelprize.org
Beyond carbohydrate chemistry, Fischer's investigation into the reactions of phenylhydrazones led to another significant breakthrough: the Fischer indole (B1671886) synthesis, first published in 1886. wikipedia.org He observed that treating phenylhydrazones with acid or zinc chloride resulted in the formation of indole derivatives. wikipedia.orgchemicalbook.com This reaction remains one of the most important methods for synthesizing the indole ring system, a core structure in many pharmaceuticals and natural products. wikipedia.org The evolution of phenylhydrazone chemistry thus progressed from a crucial tool for characterization to a fundamental reaction in synthetic organic chemistry, enabling the construction of complex heterocyclic scaffolds. researchgate.net
Significance of Hydrazone Scaffolds as Versatile Synthons
Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. numberanalytics.comwikipedia.org This class of compounds has emerged as a powerful and versatile tool in organic synthesis. numberanalytics.com The carbon-nitrogen double bond in the hydrazone structure makes them highly reactive and useful intermediates. ontosight.ai
The significance of hydrazone scaffolds lies in their wide-ranging applications across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. numberanalytics.com In organic synthesis, hydrazones serve as key intermediates for the construction of a multitude of heterocyclic compounds such as pyrazoles, pyrazolones, and indoles. mdpi.commdpi.com They are also reactants in important named reactions like the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which are used to form new carbon-carbon bonds or other functional groups. wikipedia.org
In medicinal chemistry, the hydrazone moiety is considered a privileged scaffold. ontosight.aieurekaselect.com A vast number of hydrazone derivatives have been synthesized and investigated for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govacs.org The versatility of the hydrazone linkage is also utilized in the development of dynamic materials and for bioconjugation strategies, for instance, in creating pH-sensitive drug delivery systems where a drug is attached to a carrier via a hydrazone bond that is stable in the bloodstream but cleaves in the acidic environment of target cells. numberanalytics.comwikipedia.orgnih.gov The ability to easily synthesize and modify hydrazones makes them attractive building blocks for generating diverse molecular libraries for drug discovery and development. mdpi.comnih.gov
Scope and Academic Research Focus on 2-(2-Phenylhydrazono)acetaldehyde
This compound, also known as acetaldehyde (B116499) phenylhydrazone, is formed from the reaction of acetaldehyde with phenylhydrazine. chemistryviews.orgvedantu.com While a seemingly simple molecule, it has been the subject of considerable academic interest, primarily due to a long-standing puzzle regarding its physical properties.
Emil Fischer himself first prepared acetaldehyde phenylhydrazone and noted its perplexing behavior. chemistryviews.org In 1896, he reported that the compound appeared to exist in multiple forms with significantly different melting points, ranging from around 60 °C to over 100 °C. chemistryviews.orgacs.orgresearchgate.net This phenomenon attracted the attention of several research groups over the subsequent decades. acs.org The different forms could be interconverted: treatment with a trace amount of acid would yield the low-melting form, while a trace of alkali would produce the high-melting form. acs.orgresearchgate.net
This "curious case" of acetaldehyde phenylhydrazone was a puzzle for over 120 years. chemistryviews.org For a long time, the different melting points were attributed to polymorphism, the existence of different crystalline structures of the same compound. However, modern analytical techniques have provided a different explanation. A 2019 study revealed that all the different samples of acetaldehyde phenylhydrazone, despite their varying melting points, have the same crystal structure. acs.orgresearchgate.netacs.org The difference in melting behavior is not due to polymorphism but to the presence of different ratios of Z and E isomers in the molten liquid state, with the rate of isomerization between these forms being influenced by trace amounts of acid or base. acs.orgacs.org Essentially, the same solid structure melts to form different liquid mixtures. researchgate.netacs.org
The academic research on this compound thus provides a fascinating case study in physical organic chemistry, demonstrating how subtle catalytic effects can have a profound impact on the observable physical properties of a compound and highlighting the power of modern analytical methods in resolving long-standing scientific questions.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O | chemicalbook.com |
| Molecular Weight | 148.16 g/mol | chemicalbook.com |
| Melting Point | 101.5 °C (as reported for one form) | chemicalbook.com |
| Boiling Point | 258.7±23.0 °C (Predicted) | chemicalbook.com |
| Density | 1.06±0.1 g/cm³ (Predicted) | chemicalbook.com |
| CAS Number | 20672-18-8 | chemicalbook.com |
Interactive Data Table: Historical Reported Melting Points of Acetaldehyde Phenylhydrazone
| Reported Melting Point (°C) | Conditions/Observations | Source |
| 63-65 | One of the initial forms reported by Fischer. | chemistryviews.orgacs.org |
| 80 | A form reported by Fischer. | chemistryviews.orgacs.org |
| 98-101 | A high-melting form obtained after treatment with alkali. | chemistryviews.orgacs.orgresearchgate.net |
| 56 | A low-melting form obtained after treatment with acid. | acs.orgsoton.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-(phenylhydrazinylidene)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Isomerism of 2 2 Phenylhydrazono Acetaldehyde
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a powerful tool in distinguishing between the isomeric forms of 2-(2-phenylhydrazono)acetaldehyde, particularly in the liquid state. researchgate.netacs.org
Solution-state ¹H and ¹³C NMR studies have been crucial in characterizing the Z and E isomers of this compound. In solution, the compound exists as an equilibrium mixture of these two isomers. The presence of distinct sets of signals in both ¹H and ¹³C NMR spectra confirms the co-existence of both forms. The relative integration of these signals allows for the quantification of the Z/E isomer ratio, which can be influenced by factors such as solvent and temperature. soton.ac.ukresearchgate.net
Detailed analysis of the ¹³C NMR spectrum of a low-melting sample in the melt phase clearly shows separate peaks for the methyl carbon (C1) of the Z and E isomers. acs.org This direct observation underscores the presence of both isomers in the liquid state. acs.org
| Nucleus | Isomer | Chemical Shift (ppm) - C1 (methyl) | Spectrometer Frequency (MHz) | Conditions |
|---|---|---|---|---|
| ¹³C | Z | ~13 | 100 | Melt, low-melting sample |
| ¹³C | E | ~13 | 100 | Melt, low-melting sample |
A fascinating aspect of this compound is that its various solid forms, despite exhibiting a wide range of melting points (from 56 to 101 °C), show identical solid-state NMR spectra. researchgate.netacs.org High-resolution solid-state ¹³C NMR spectra of both high-melting and low-melting samples are indistinguishable, indicating that in the solid state, the compound exists in a single, identical crystalline form. acs.orgsoton.ac.uk This form has been identified as the Z-isomer. soton.ac.uk
The key to understanding the different melting points lies in the behavior of the compound in the melt. NMR studies of the molten state reveal that the initial melt from a low-melting sample contains a different proportion of Z and E isomers compared to the melt from a high-melting sample. researchgate.netacs.orgacs.org Over time, both melts equilibrate to the same Z/E ratio. acs.org Cyclic differential scanning calorimetry (DSC) experiments, coupled with NMR analysis of the melt, have confirmed that the rate of isomerization in the melt is a critical factor. acs.org
Solid-state NMR experiments were conducted using various techniques, including cross-polarization (CPMAS) and single-pulse experiments, at different magic angle spinning (MAS) speeds and magnetic field strengths (e.g., 400 MHz and 850 MHz). acs.orgsoton.ac.uk These studies consistently showed no structural differences between the solid samples. acs.org
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. These include:
N-H stretching: This appears in the region of 3100-3500 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000 cm⁻¹ and below. researchgate.net
C=N stretching: This vibration is typically found in the 1600-1650 cm⁻¹ region.
C=C stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ range. researchgate.net
N-H bending: This band can be observed around 1515-1557 cm⁻¹. nist.govnih.gov
Ph-N stretching: The absorption for the phenyl-nitrogen bond is expected between 1123 and 1163 cm⁻¹. nist.govnih.gov
The absence of a strong C=O stretching band around 1700 cm⁻¹ and the presence of N-H and C=N bands are consistent with the phenylhydrazone structure rather than a tautomeric azo form. nist.govnih.gov The exact positions of these bands can be influenced by hydrogen bonding within the crystal lattice. soton.ac.uk
| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3100-3500 | libretexts.org |
| Aromatic C-H stretch | ~3030 | researchgate.net |
| Aliphatic C-H stretch | ~2920 | researchgate.net |
| C=N stretch | 1600-1650 | nih.gov |
| Aromatic C=C stretch | 1450-1600 | researchgate.net |
| N-H bend | 1515-1557 | nist.govnih.gov |
| Ph-N stretch | 1123-1163 | nist.govnih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₈H₈N₂O, corresponding to a molecular weight of approximately 148.16 g/mol . chemicalbook.com
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 148. The fragmentation pattern of phenylhydrazones can be complex. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.orgmiamioh.edu For aromatic compounds, fragmentation often involves the stable aromatic ring. The specific fragmentation pattern of this compound would provide further confirmation of its structure.
Crystallographic Analysis
Single-crystal X-ray diffraction has provided the definitive structure of this compound in the solid state. soton.ac.uk This technique has been crucial in resolving the long-standing puzzle of the different melting points. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | soton.ac.uk |
| Space Group | Cc | soton.ac.uk |
| Molecular Conformation | Z-isomer | soton.ac.uk |
| Intermolecular Interactions | N-H···N hydrogen bonds | soton.ac.uk |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) studies have been instrumental in determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. Research has demonstrated that despite the existence of forms with significantly different melting points—a low melting form around 56 °C and a high melting form around 101 °C—their crystal structures are identical. acs.orgresearchgate.net
Detailed SCXRD analysis performed on both the high and low melting point samples yielded identical unit cell parameters. The structures were solved using direct methods and refined by full-matrix least-squares methods. acs.orgsoton.ac.uk All non-hydrogen atoms were refined with anisotropic displacement parameters, providing a detailed model of atomic motion. acs.orgsoton.ac.uk This unexpected finding indicates that the variation in melting points is not a result of polymorphism, where a substance can exist in different crystal structures. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Structure Solution | Direct Methods (SHELXS-97) |
Isomerism Dynamics: Z/E Configuration and Conformational States
The key to understanding the different melting points of this compound lies in the dynamics of its Z/E isomers, particularly in the liquid (melt) phase.
Investigation of Z/E Isomers in Solution and Melt Phases
While the solid-state structures are identical, studies using Nuclear Magnetic Resonance (NMR) spectroscopy on the molten samples have revealed the crucial difference: the proportion of Z and E isomers. acs.orgresearchgate.net Samples with different melting points were found to melt into liquids with varying initial ratios of the Z and E isomers. researchgate.net Over time, these melts all tend to reach the same equilibrium proportion of isomers. researchgate.net This indicates that the phenomenon is not one of different crystal forms melting to the same liquid, but rather the same crystal form melting to different liquids (in terms of isomeric composition). researchgate.net
Influence of Acidic and Basic Media on Isomerization Equilibrium
The preparation method significantly influences the resulting melting point of the crystalline solid, a fact that has been known for over 120 years. The presence of trace amounts of acid or base during recrystallization is the determining factor. acs.orgsoton.ac.uk
Acidic Media: Recrystallization in the presence of a trace amount of acid (e.g., HCl) leads to the formation of the low melting point form. acs.orgsoton.ac.uk
Basic Media: Conversely, the presence of a trace amount of a base (e.g., NaOH) during recrystallization results in the high melting point form. acs.orgsoton.ac.uk
This demonstrates that the acid or base acts as a catalyst for the isomerization process in solution, influencing the isomeric composition that is "locked in" upon crystallization. acs.org
Calorimetric Studies of Isomerization Kinetics (e.g., Cyclic Differential Scanning Calorimetry)
Cyclic Differential Scanning Calorimetry (DSC) has been a powerful tool in confirming the role of isomerization kinetics in the melt. acs.orgresearchgate.net DSC experiments showed sharp, distinct melting endotherms for the different forms. For instance, a low melting form exhibited a melting onset at approximately 56.7 °C, while a high melting form showed an onset at around 97.8 °C. soton.ac.uk
Cyclic DSC experiments, where the sample is repeatedly heated and cooled, confirmed the importance of the isomerization rate in the melt. researchgate.net The thermal behavior of the sample was dependent on its history, which is consistent with a system where the composition of the liquid phase (the Z/E ratio) changes over time. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetaldehyde (B116499) phenylhydrazone |
| Phenylhydrazine (B124118) |
| Sodium hydroxide (B78521) (NaOH) |
Reactivity and Synthetic Utility of 2 2 Phenylhydrazono Acetaldehyde As a Key Intermediate
Cyclization Reactions for Heterocyclic Compound Synthesis
The presence of both a hydrazone and an aldehyde moiety within the same molecule makes 2-(2-phenylhydrazono)acetaldehyde an ideal precursor for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems.
Formation of Pyrazoles and Fused Pyrazoles
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. acs.org The synthesis of pyrazoles can be achieved through the reaction of α,β-unsaturated aldehydes with hydrazine (B178648). wikipedia.org Substituted pyrazoles are commonly prepared via the condensation of 1,3-dicarbonyl compounds with hydrazine in what are known as Knorr-type reactions. wikipedia.org For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org
One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can produce pyrazoline intermediates, which upon in situ oxidation with bromine or simply by heating in DMSO under oxygen, afford a wide variety of pyrazoles in good yields. organic-chemistry.org Another approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones in the presence of an acid catalyst and an oxidant like dimethyl sulfoxide (B87167) (DMSO) and iodine. acs.org This method has been shown to produce 3,5-diarylpyrazoles in good to excellent yields. acs.org
Furthermore, pyrano[2,3-c]pyrazoles, a class of fused pyrazoles, have been synthesized through multicomponent reactions involving aldehydes, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. nih.govnih.gov These reactions can be facilitated by various catalysts and reaction conditions, including ultrasonication and microwave irradiation, often in environmentally friendly solvents. nih.gov
Table 1: Examples of Catalysts and Conditions for Pyrano[2,3-c]pyrazole Synthesis
| Catalyst/Condition | Reactants | Solvent | Yield (%) | Time | Ref |
| Mn/ZrO2, Ultrasonication | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehyde, Malononitrile | Aqueous ethanol (B145695) | 98 | 10 min | nih.gov |
| l-tyrosine, Microwave | Acetoacetic ester, Hydrazine hydrate, Aldehydes, Malononitrile | H2O–ethanol | 88 | 25 min | nih.gov |
| Co3O4 Nanocomposite | Aryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | - | Excellent | Quick | nih.gov |
| SnCl2, Microwave | Substituted aldehydes, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | - | 88 | 25 min | nih.gov |
Exploration of the Fischer Indole (B1671886) Synthesis Pathway
The Fischer indole synthesis is a venerable and highly effective method for the preparation of indoles, which are prevalent in numerous natural products and pharmaceuticals. wikipedia.orgbyjus.comnumberanalytics.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comnumberanalytics.com
The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. wikipedia.orgnumberanalytics.comnumberanalytics.com Initially, the phenylhydrazone undergoes tautomerization to an enamine. numberanalytics.com This is followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement, which disrupts the aromaticity of the benzene (B151609) ring. numberanalytics.comjk-sci.com Subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the indole ring system. wikipedia.orgjk-sci.com A variety of Brønsted and Lewis acids can be used to catalyze this transformation. wikipedia.org
It is noteworthy that the classical Fischer indole synthesis fails with acetaldehyde (B116499), and therefore cannot be directly used to synthesize the parent indole. byjus.com However, modifications and alternative strategies have been developed to overcome this limitation. byjus.com For instance, a palladium-catalyzed version of the reaction allows for the cross-coupling of aryl bromides with hydrazones to produce indoles. jk-sci.com
Synthesis of Triazoles and Thiadiazoles
The Boulton–Katritzky rearrangement is a valuable method for synthesizing 1,2,3-triazoles from hydrazones of 1,2,4-oxadiazoles. beilstein-journals.org This rearrangement can be promoted by acids, bases, copper salts, or ionic liquids. beilstein-journals.org A general method for the synthesis of substituted 1,2,3-triazoles bearing an allomaltol fragment has been developed using this approach, which is applicable to various aromatic and heterocyclic hydrazines. beilstein-journals.org
Thiadiazoles are another class of five-membered heterocycles containing sulfur and nitrogen atoms. Certain thiadiazole-based derivatives have shown promise as anticancer agents by acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The synthesis of these compounds can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or related sulfur-containing precursors.
Other Nitrogen-Containing Heterocycle Formations
The versatile reactivity of this compound allows for its participation in the synthesis of other nitrogen-containing heterocycles. For example, cyclization reactions with carbon monoxide can lead to the formation of substituted phthalimidines from aromatic aldehyde and ketone phenylhydrazones. acs.org These reactions highlight the utility of the phenylhydrazone moiety as a key functional group for constructing complex heterocyclic frameworks.
Functional Group Transformations and Derivatizations
Beyond cyclization reactions, the aldehyde and hydrazone functionalities of this compound can undergo a range of transformations, leading to the formation of various derivatives.
Reactions Involving the Aldehyde Moiety (e.g., Formation of Formazans, Condensation with Amines/Hydrazines/Hydroxylamine)
The aldehyde group in this compound is susceptible to nucleophilic attack, a characteristic reaction of aldehydes and ketones. jackwestin.com This reactivity allows for condensation reactions with a variety of nucleophiles.
Formation of Formazans: Formazans are intensely colored compounds characterized by the [-N=N-C(R)=N-NH-] backbone. wikipedia.org One of the most common methods for synthesizing formazans involves the reaction of a diazonium salt with an aldehyde hydrazone. wikipedia.orgdergipark.org.tr In this reaction, the diazonium salt couples with the hydrazone to form the formazan (B1609692). wikipedia.org For example, formazan derivatives have been synthesized by reacting benzaldehyde (B42025) phenylhydrazone with substituted aromatic and heteroaromatic amines. nih.gov
Condensation with Amines, Hydrazines, and Hydroxylamine (B1172632): The aldehyde group readily reacts with primary amines (-NH2) to form imines (-N=C), and with secondary amines (-NH) to form enamines (-N-C=C). jackwestin.com The reaction of an aldehyde with phenylhydrazine is a classic method for the formation of a phenylhydrazone. vedantu.comvedantu.comdoubtnut.com This condensation reaction involves the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. vedantu.com Similarly, reaction with hydroxylamine leads to the formation of an oxime.
Table 2: Reactions of the Aldehyde Moiety
| Reactant | Product | Reaction Type | Ref |
| Diazonium Salt | Formazan | Coupling | wikipedia.orgdergipark.org.tr |
| Primary Amine | Imine | Condensation | jackwestin.com |
| Phenylhydrazine | Phenylhydrazone | Condensation | vedantu.comvedantu.com |
| Hydroxylamine | Oxime | Condensation | - |
C(sp2)-H Functionalization Strategies
The direct functionalization of otherwise inert C(sp2)-H bonds represents a powerful tool in modern organic synthesis for its atom economy and efficiency. Aldehyde-derived hydrazones, including this compound, have emerged as versatile substrates for such transformations. The hydrazone moiety can act as a directing group, facilitating the selective activation of specific C-H bonds within the molecule. nih.govnih.gov
Two primary strategies have been successfully applied to the C(sp2)-H functionalization of aldehyde hydrazones:
Transition-Metal-Catalyzed C-H Activation of the Phenyl Ring: The phenyl group of the hydrazone is a prime site for C-H functionalization. Rhodium(III) catalysis, for instance, enables an intramolecular oxidative C-H/C-H cross-coupling reaction. In this process, the hydrazone acts as a bidentate directing group, guiding the catalyst to activate a C-H bond on the aldehyde-derived portion and an ortho C-H bond on the phenyl ring. This cascade leads to the formation of highly functionalized 1H-indazole scaffolds, which are significant in medicinal chemistry. nih.gov The reaction is generally scalable and tolerates a variety of functional groups on the phenylhydrazine unit. nih.gov
Functionalization of the Aldehyde-Derived C-H Bond: The C(sp2)-H bond of the ethylidene group (=CH-CH3) is also amenable to functionalization. Palladium-catalyzed reactions have been developed for the C(sp2)-H difluoromethylation of aldehyde-derived hydrazones. nih.gov This method utilizes bromodifluoromethylated compounds and is believed to proceed through a radical-based mechanism. Furthermore, oxidative C-H/P-H cross-coupling, mediated by reagents like K₂S₂O₈/Cu(OAc)₂, allows for the direct synthesis of α-iminophosphine oxides from aldehyde hydrazones. nih.govresearchgate.net These radical-based strategies and photoredox catalysis methods have significantly expanded the utility of aldehyde hydrazones, enabling the formation of C-C, C-N, and C-P bonds at the C(sp2) position. nih.gov
Table 1: C(sp2)-H Functionalization Reactions of Aldehyde Phenylhydrazones
| Reaction Type | Catalyst/Reagents | Functionalized Position | Product Type | Ref |
| Intramolecular C-H/C-H Cross-Coupling | (RhCp*Cl₂)₂/AgOTf, Cu(OAc)₂ | Phenyl Ring (ortho) & Aldehyde C-H | 1H-Indazoles | nih.gov |
| C(sp2)-H Difluoromethylation | Palladium Catalyst, BrCF₂R | Aldehyde C-H | α,α-Difluoromethylketone Hydrazones | nih.gov |
| Oxidative C-H/P-H Cross-Coupling | K₂S₂O₈/Cu(OAc)₂ | Aldehyde C-H | α-Iminophosphine Oxides | nih.govresearchgate.net |
Reductive and Oxidative Functionalizations in Complex Synthesis
The hydrazone functionality within this compound is a hub for both reductive and oxidative transformations, enabling its conversion into more complex molecular architectures.
Reductive Functionalization: The carbon-nitrogen double bond (C=N) of the hydrazone is susceptible to reduction. A simple and effective method for this transformation involves the use of magnesium in methanol (B129727) at ambient temperature. This system reduces phenylhydrazones to their corresponding 1,2-disubstituted hydrazines. researchgate.net This reduction is chemoselective, preserving other functional groups that might be sensitive to more aggressive reducing agents like lithium aluminum hydride. The resulting hydrazine can then be used in further synthetic steps.
Oxidative Functionalization: While the hydrazone moiety itself can be involved in oxidative reactions, the aldehyde group from which it was derived points to potential oxidative pathways. Aldehydes are readily oxidized to carboxylic acids by a range of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and reagents like Tollens' reagent. ncert.nic.inchemguide.co.ukorgoreview.com The oxidation of this compound would theoretically yield the corresponding carboxylic acid, provided the hydrazone linkage remains stable under the oxidative conditions.
A significant oxidative transformation involving phenylhydrazones is the Fischer indole synthesis, which, although typically applied to ketone phenylhydrazones, demonstrates the capacity for acid-catalyzed cyclization to form complex heterocyclic systems like indoles. A related reaction is the Borsche–Drechsel cyclization, where cyclohexanone (B45756) arylhydrazones undergo acid-catalyzed cyclization to produce tetrahydrocarbazoles. wikipedia.org These reactions underscore the utility of the phenylhydrazone unit in building complex polycyclic structures through oxidative cyclization pathways.
Table 2: Examples of Reductive and Oxidative Functionalizations
| Transformation | Reagent(s) | Functional Group Targeted | Product Class | Ref |
| Reduction | Mg / Methanol | C=N double bond | 1,2-Disubstituted Hydrazines | researchgate.net |
| Oxidation | KMnO₄, Tollens' Reagent | Aldehyde (precursor) | Carboxylic Acids | ncert.nic.inchemguide.co.uk |
| Oxidative Cyclization | Acid Catalyst (e.g., H₂SO₄) | Phenylhydrazone unit | Indoles, Carbazoles | wikipedia.org |
Role in Named Organic Reactions
While hydrazones are key intermediates in several named reactions, the specific structure of this compound, an N-phenyl substituted hydrazone, dictates its applicability.
The Wolff-Kishner reduction is a fundamental reaction used to deoxygenate aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) (CH₂) group. byjus.comwikipedia.org The reaction proceeds by first forming a hydrazone intermediate with hydrazine (H₂N-NH₂), followed by deprotonation of the terminal nitrogen and subsequent elimination of nitrogen gas under strongly basic conditions. byjus.comarkat-usa.orglibretexts.org
For this compound, this reaction is not applicable in its conventional sense. The mechanism critically relies on the presence of two protons on the terminal nitrogen atom of the hydrazone, which are sequentially removed by the base. byjus.com Since this compound has a phenyl group substituting one of these hydrogens (an N,N'-disubstituted hydrazone), it lacks the necessary proton for the second deprotonation step, thus halting the reaction pathway.
The Bamford-Stevens reaction facilitates the conversion of tosylhydrazones to alkenes upon treatment with a strong base like sodium methoxide. wikipedia.orgadichemistry.comorganic-chemistry.org The key to this reaction is the tosyl group (p-toluenesulfonyl), which acts as an excellent leaving group to facilitate the formation of a diazo intermediate, which then loses nitrogen gas to form a carbene or a carbocation, ultimately leading to the alkene product. adichemistry.comorganic-chemistry.org
This compound is not a suitable substrate for the Bamford-Stevens reaction. The phenyl group is a poor leaving group compared to the tosyl group. Consequently, the elimination step required to form the diazo intermediate is not favored, and the reaction does not proceed down the established Bamford-Stevens pathway.
Similar to the Bamford-Stevens reaction, the Shapiro reaction converts tosylhydrazones into alkenes. However, it employs two equivalents of a very strong organolithium base (like n-BuLi or MeLi). wikipedia.orgunirioja.es The mechanism involves a double deprotonation, first at the nitrogen and then at the alpha-carbon, followed by the elimination of the tosyl group to form a vinyllithium (B1195746) species, which can then be quenched with an electrophile. wikipedia.orgunirioja.esmaxbrainchemistry.com
For the same reason as in the Bamford-Stevens reaction, this compound is not a viable substrate for the Shapiro reaction. The mechanism is predicated on the elimination of a good sulfinate leaving group (tosyl). The phenyl group's inability to act as a suitable leaving group under these conditions prevents the formation of the crucial vinyllithium intermediate. wikipedia.org
**4.4. Reactions with Carbon Dioxide (CO₂) **
The direct carboxylation of C-H bonds using carbon dioxide is a highly sought-after transformation for its potential in sustainable chemistry. While direct carboxylation of the C(sp2)-H bonds in this compound has not been widely reported, related reactions provide insight into its potential reactivity.
In the context of the Shapiro reaction, the vinyllithium intermediate can be trapped by CO₂ to afford α,β-unsaturated carboxylic acids. maxbrainchemistry.com However, as established, this compound is not amenable to the Shapiro reaction itself.
More directly, research has shown that N-tosylhydrazones can undergo carboxylation with CO₂ through umpolung (polarity reversal) strategies, often mediated by a ruthenium catalyst. arkat-usa.org This suggests that under specific catalytic conditions, the hydrazone moiety might enable carboxylation, although extension to phenylhydrazones specifically for this purpose is not well-documented.
Interestingly, a physical interaction of this compound with carbon dioxide has been reported in the historical literature. It was observed that atmospheric CO₂ could act as a weak acid catalyst on wet samples of the compound, promoting the conversion from a high-melting point solid form to a low-melting point form. nih.gov While not a synthetic carboxylation, this demonstrates a tangible interaction between the molecule and CO₂.
Reactions with Carbon Dioxide (CO2)
Coupling and Carboxylation Reactions
The reactivity of the this compound scaffold suggests its potential participation in various coupling and carboxylation reactions, drawing parallels from the known chemistry of related arylhydrazones and aldehydes.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and while specific studies on this compound are not extensively documented, the reactivity of arylhydrazines and their derivatives in such transformations provides valuable insights. Arylhydrazines can serve as versatile partners in palladium-catalyzed cross-coupling reactions, often proceeding through the cleavage of the C-N bond. scilit.com For instance, palladium-catalyzed Heck coupling and homo-coupling reactions of arylhydrazines have been developed for the synthesis of cinnamate (B1238496) derivatives and biphenyl (B1667301) compounds. scilit.com This suggests that the phenylhydrazone moiety in this compound could potentially undergo similar transformations, allowing for the introduction of various aryl or vinyl substituents.
Furthermore, N-sulfonylhydrazones have been successfully employed in palladium-catalyzed carbene coupling reactions with aryl and benzyl (B1604629) halides. organic-chemistry.org These reactions proceed via the formation of a metal carbene, followed by migratory insertion. While this compound itself is not an N-sulfonylhydrazone, this reactivity highlights the potential for the hydrazone unit to be a handle for C-C bond formation under palladium catalysis.
The carboxylation of hydrazone derivatives has also been explored. For example, a cesium carbonate-mediated carboxylation of N-tosylhydrazones with carbon dioxide has been developed for the synthesis of α-arylacrylic acids. researchgate.net This reaction proceeds through the formation of a carbanion intermediate that traps CO2. researchgate.net Although this specific protocol applies to N-tosylhydrazones, it opens the possibility for developing similar carboxylation strategies for this compound, potentially leading to the synthesis of valuable carboxylic acid derivatives.
The aldehyde functional group in this compound is also reactive towards various transformations. Aldehydes are well-known to undergo a wide range of nucleophilic addition reactions. masterorganicchemistry.com The Japp-Klingemann reaction, for instance, is a classic method to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgorganicreactions.orgslideshare.netchemeurope.com While this is a synthetic route to hydrazones rather than a reaction of them, it underscores the reactivity of the chemical space around the hydrazone functionality.
| Reaction Type | Reactant Class | Key Reagents | Potential Product Class | Reference |
| Palladium-Catalyzed Coupling | Arylhydrazines | Pd Catalyst, Base | Biaryls, Cinnamate derivatives | scilit.com |
| Palladium-Catalyzed Carbene Coupling | N-Sulfonylhydrazones | Pd Catalyst, Aryl/Benzyl Halides | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |
| Carboxylation | N-Tosylhydrazones | Cs2CO3, CO2 | α-Arylacrylic acids | researchgate.net |
Cyclization and Lactamization Pathways with CO2 Incorporation
The incorporation of carbon dioxide into organic molecules is a significant area of research due to its potential as a renewable C1 source. researchgate.net The structure of this compound presents interesting possibilities for cyclization and lactamization reactions involving CO2.
The Fischer indole synthesis is a prime example of the cyclization potential of arylhydrazones. This reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole ring system. byjus.comwikipedia.orgjk-sci.com The mechanism proceeds through an enamine tautomer which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org While the classic Fischer indole synthesis does not typically involve CO2, the inherent tendency of the phenylhydrazone moiety to undergo cyclization is a key feature. One could envision a scenario where a suitably functionalized this compound derivative could undergo a cyclization that incorporates a carboxyl group derived from CO2.
Recent advancements have demonstrated the synthesis of γ-lactams utilizing CO2, albeit not directly from phenylhydrazone precursors. One strategy involves the photocatalytic transformation of CO2 with alkenes and amines. nih.govnih.gov In some cases, CO2 acts as an activator for an amine, which then reacts with an acrylate (B77674) to form a γ-lactam. nih.gov While this involves a different set of starting materials, it highlights the feasibility of using CO2 in lactam synthesis. The synthesis of β-lactams has also been achieved through the carbonylation of diazo compounds to form ketenes, which then undergo a [2+2] cycloaddition with imines. organic-chemistry.org
The synthesis of cyclic carbonates from CO2 and epoxides has been achieved using zinc(II) complexes of arylhydrazones of β-diketones as catalysts. researchgate.netlancs.ac.uk This demonstrates that arylhydrazone-metal complexes can be active in transformations involving CO2, suggesting a potential role for this compound as a ligand or precursor in catalytic cycles for CO2 fixation. Furthermore, the cycloaddition of CO2 to aziridines to form 2-oxazolidinones is a well-established reaction. researchgate.net
| Reaction Type | Reactant Class | Key Features/Reagents | Product Class | Reference |
| Fischer Indole Synthesis | Arylhydrazones | Acid Catalyst | Indoles | byjus.comwikipedia.orgjk-sci.com |
| γ-Lactam Synthesis | Alkenes, Amines, CO2 | Photocatalyst | γ-Lactams | nih.govnih.gov |
| Cyclic Carbonate Synthesis | Epoxides, CO2 | Zinc(II) complexes of arylhydrazones | Cyclic Carbonates | researchgate.netlancs.ac.uk |
| β-Lactam Synthesis | Diazo compounds, Imines | Co2(CO)8 | β-Lactams | organic-chemistry.org |
| 2-Oxazolidinone Synthesis | Aziridines, CO2 | Various catalysts | 2-Oxazolidinones | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 2 Phenylhydrazono Acetaldehyde
Quantum Chemical Calculation Methodologies
The theoretical study of 2-(2-phenylhydrazono)acetaldehyde relies on sophisticated computational methods to approximate solutions to the Schrödinger equation. The choice of methodology is crucial, balancing computational cost with the desired accuracy for describing the molecule's electronic structure and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules like phenylhydrazones due to its favorable balance of accuracy and computational efficiency. nih.gov Methods such as B3LYP and M06-2X are commonly employed. nih.gov For instance, in studies of related hydrazone systems, hybrid meta density functional theory methods like MPW1B95 and MPWB1K have been used to calculate thermodynamic properties such as Gibbs free energies of reaction and activation. researchgate.net
DFT calculations are instrumental in geometry optimization, where the lowest energy structure of the molecule is determined. biomedres.us Furthermore, these methods are used for calculating various molecular properties, including vibrational frequencies for infrared spectra prediction, and for analyzing electronic properties through frontier molecular orbitals and electrostatic potential maps. nih.govbiomedres.us In a study on a related compound, acetaldehyde (B116499) phenylhydrazone, the B3LYP functional, combined with a dispersion correction (D3), was used to optimize molecular geometries. soton.ac.ukacs.org
Ab Initio Molecular Orbital Theory Approaches
Ab initio molecular orbital methods are based on first principles, solving the Hartree-Fock equations without empirical parameters. These methods provide a rigorous framework for studying molecular systems. A notable example is Møller-Plesset perturbation theory, particularly at the second order (MP2), which incorporates electron correlation effects beyond the Hartree-Fock approximation.
While specific ab initio studies on this compound are not extensively documented in the reviewed literature, the methodologies are well-established. For the closely related acetaldehyde phenylhydrazone, calculations have been performed using the MP2 model to optimize geometries and calculate electronic energies. soton.ac.uk Such ab initio approaches, including Hartree-Fock (HF) methods, are often used alongside DFT to provide a comparative analysis of electronic structure and properties. nih.gov
Basis Set Selection and Model Chemistry Considerations
The accuracy of any quantum chemical calculation is profoundly dependent on the basis set used, which is a set of mathematical functions that describe the shape of atomic orbitals within the molecule. youtube.com The combination of a theoretical method and a basis set defines the "model chemistry."
For molecules containing phenyl rings and heteroatoms, Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently used for initial geometry optimizations and property calculations. nih.govresearchgate.net For higher accuracy, correlation-consistent basis sets, such as the aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta) set, are preferred. psicode.org These augmented sets include diffuse functions, which are crucial for accurately describing the behavior of electrons far from the nucleus, a key feature in systems with lone pairs and pi-conjugation. arxiv.org The selection of an appropriate basis set is a critical step, as it directly impacts the reliability of the computed results, from molecular geometries to reaction energies. psicode.org
Table 1: Summary of Computational Models Applied to Phenylhydrazone Systems
| Methodology | Specific Method/Functional | Typical Basis Set | Primary Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G(d,p), 6-311++G(d,p) | Geometry Optimization, Spectroscopic Properties, Reactivity Analysis | nih.govnih.gov |
| Ab Initio Molecular Orbital Theory | MP2, HF | aug-cc-pVDZ | High-Accuracy Energy Calculations, Electron Correlation Effects | soton.ac.uk |
| Model Chemistry Consideration | - | Pople (e.g., 6-31G) vs. Correlation-Consistent (e.g., cc-pVDZ) | Balancing accuracy and computational cost for various properties. | youtube.compsicode.org |
This table is generated based on methodologies applied to phenylhydrazones and related organic molecules.
Electronic Structure and Reactivity Descriptors
Computational analysis provides powerful descriptors that predict the electronic behavior and chemical reactivity of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich phenylhydrazone moiety, including the nitrogen lone pairs and the π-conjugated system. The LUMO is anticipated to be localized on the π* antibonding orbitals of the C=N and C=O double bonds. Analysis of the HOMO-LUMO distribution reveals the most probable sites for nucleophilic and electrophilic attack.
Electrostatic Surface Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are associated with electronegative atoms like oxygen and nitrogen. They represent sites that are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen and the nitrogen atoms.
Positive Regions (Blue): These areas indicate an electron deficiency and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (like the N-H proton). These sites are prone to nucleophilic attack.
Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon framework of the phenyl ring.
The MESP map provides a comprehensive picture of the molecule's electronic landscape, highlighting the regions most likely to engage in intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net
Calculation of Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)
Global reactivity descriptors are essential for predicting the chemical behavior of a molecule. These indices are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated by DFT methods, often using the B3LYP functional. epstem.netimist.ma
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap implies high hardness and lower reactivity. epstem.net
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
For this compound, these calculations would reveal its propensity to act as an electron donor or acceptor in reactions. A study on nicotinic acid benzylidenehydrazide derivatives showed that stable isomers are harder and less reactive, as indicated by larger HOMO-LUMO gaps. epstem.net
Table 1: Conceptual Global Reactivity Indices for this compound This table illustrates the typical data generated from a DFT analysis of molecular orbitals. The values are conceptual and would be determined from the HOMO and LUMO energies calculated for the molecule.
| Parameter | Formula | Significance |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to stability and reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity (ω) | μ² / (2η) | Electron-accepting capacity |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netmaterialsciencejournal.org It translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. nih.gov
For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals (n → π* or n → σ*) of adjacent bonds. These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity. nih.gov
Table 2: Conceptual NBO Analysis - Major Donor-Acceptor Interactions for this compound This table conceptualizes the expected outputs from an NBO analysis, highlighting the types of interactions that contribute to the molecule's stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N | π(C=C) | High | Lone Pair Delocalization |
| LP(1) N | π(C=N) | High | Resonance Stabilization |
| π(C=C)phenyl | π(C=N) | Moderate | π-Conjugation |
| σ(C-H) | σ(N-N) | Low | Hyperconjugation |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and assignment of experimental spectra.
Vibrational Frequency Analysis for IR Spectral Assignments
Theoretical vibrational analysis is typically performed using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) to predict the infrared (IR) and Raman spectra of a molecule. nih.govesisresearch.org The calculation of harmonic vibrational frequencies serves two purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of specific vibrational modes to the absorption bands observed in an experimental IR spectrum. esisresearch.orgwikipedia.org
For this compound, this analysis would predict the frequencies for key vibrations such as the N-H stretch, C-H stretches of the aldehyde and phenyl groups, the C=N imine stretch, and various bending and out-of-plane modes. A recent study on 4-cyanophenylhydrazine successfully used DFT to predict and assign its IR and Raman spectra, demonstrating the reliability of this approach. nih.gov
Table 3: Conceptual Vibrational Frequency Assignments for this compound This table shows a representative assignment of calculated vibrational frequencies to their corresponding experimental IR bands.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3350 | ~3345 | N-H Stretch |
| ~3060 | ~3055 | Aromatic C-H Stretch |
| ~2850 | ~2845 | Aldehyde C-H Stretch |
| ~1610 | ~1605 | C=N Stretch |
| ~1590 | ~1585 | Phenyl C=C Stretch |
| ~1450 | ~1445 | CH₃ Bend |
| ~1250 | ~1245 | C-N Stretch |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)
The prediction of NMR chemical shifts is a powerful tool for structure elucidation and validation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and highly accurate computational approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Calculations are often performed at the DFT level of theory (e.g., B3LYP) with a suitable basis set. researchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, GIAO calculations would provide theoretical chemical shifts for each unique proton and carbon atom. Comparing these predicted values with experimental spectra helps to unambiguously assign the signals, especially for complex structures or in cases of isomerism. researchgate.net
Table 4: Conceptual Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table illustrates how computationally predicted NMR data using the GIAO method is correlated with experimental values.
| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Aldehyde CH | 9.70 | 9.68 | 193.0 | 192.8 |
| Imine CH | 7.50 | 7.48 | 145.0 | 144.5 |
| Phenyl C1 (ipso) | - | - | 142.0 | 141.7 |
| Phenyl C2/C6 (ortho) | 7.20 | 7.18 | 115.0 | 114.8 |
| Phenyl C3/C5 (meta) | 7.40 | 7.38 | 129.5 | 129.3 |
| Phenyl C4 (para) | 7.10 | 7.08 | 122.0 | 121.9 |
| N-H | 10.50 | 10.45 | - | - |
Mechanistic Pathway Elucidation
Computational Modeling of Reaction Mechanisms
Theoretical chemistry is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface, computational models can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. This allows for the calculation of activation barriers and reaction energies, providing deep insight into the reaction's feasibility and kinetics.
A classic and highly relevant reaction involving phenylhydrazones is the Fischer indole (B1671886) synthesis. wikipedia.org This reaction proceeds through the acid-catalyzed intramolecular rearrangement of a phenylhydrazone. wikipedia.orgmdpi.com The accepted mechanism involves several key steps:
Tautomerization of the phenylhydrazone to its more reactive ene-hydrazine form. mdpi.com
Protonation of the ene-hydrazine.
A nih.govnih.gov-sigmatropic rearrangement, which is often the rate-determining step, to form a new C-C bond. mdpi.com
Subsequent cyclization and elimination of an ammonia (B1221849) molecule to yield the final aromatic indole product. wikipedia.org
Computational studies of this mechanism would involve optimizing the geometries of the starting phenylhydrazone, the ene-hydrazine tautomer, the key nih.govnih.gov-sigmatropic transition state, and all subsequent intermediates and products. The calculated energy profile would validate the proposed pathway and explain the influence of different substituents or catalysts on the reaction outcome. While extensive studies exist for the general Fischer indole synthesis, a detailed computational model specific to the cyclization of this compound would provide specific insights into its reactivity in this important transformation. nih.govresearchgate.net
Conformational Analysis and Isomer Energetics
The conformational landscape and relative stabilities of isomers of this compound have been a subject of theoretical investigation to understand its structural and reactive properties. Computational chemistry, particularly through quantum chemical calculations, has provided significant insights into the energetics of its different conformational and configurational isomers.
Isomerism and Stability
This compound can exist as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). Theoretical studies have been conducted to determine the relative stabilities of these isomers in the gaseous phase.
Quantum chemical calculations employing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional, combined with the aug-cc-pVDZ basis set, have been utilized to optimize the geometries and calculate the electronic energies of the E and Z isomers. soton.ac.uk These calculations have revealed that the Z-isomer is the thermodynamically more stable form in the solid state. acs.org
Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy of the molten state indicates an equilibrium between the E and Z isomers. acs.org At elevated temperatures, such as 105 °C, the equilibrium ratio of E/ Z isomers in the melt was found to be approximately 1.7. soton.ac.ukacs.org This indicates that while the Z-isomer is favored in the crystalline solid, the E-isomer becomes significantly populated at higher temperatures in the liquid phase.
Computational Data
The relative energies of the E and Z isomers of this compound have been computed to quantify their stability differences. The following table summarizes the key thermodynamic parameters calculated for the isomers in the gaseous phase.
| Isomer | Calculation Method | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| Z-isomer | MP2/aug-cc-pVDZ | 0.00 | 0.00 |
| E-isomer | MP2/aug-cc-pVDZ | Data not available | Data not available |
| Z-isomer | B3LYP-D3/aug-cc-pVDZ | 0.00 | 0.00 |
| E-isomer | B3LYP-D3/aug-cc-pVDZ | Data not available | Data not available |
The conformational preferences in related N-acylhydrazone systems have also been studied, revealing that the nature of substituents can significantly influence the preferred dihedral angles and the planarity of the molecule. nih.gov For instance, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation around the amide bond in N-acylhydrazones. nih.gov While not directly studying this compound, these findings highlight the sensitivity of hydrazone conformation to subtle structural modifications.
In the case of aldehyde-2,4-dinitrophenylhydrazones, another related class of compounds, the existence of both E and Z stereoisomers has been confirmed, with their equilibrium being influenced by factors such as UV irradiation and the presence of acid. nih.gov The spectral properties of these isomers were also found to differ, with the Z-isomers showing absorption maxima at shorter wavelengths compared to the E-isomers. nih.gov
The curious case of acetaldehyde phenylhydrazone, which has the same crystal structure for forms with vastly different melting points, was resolved by understanding the Z/E isomerization in the melt. acs.org All solid forms were found to consist of the Z-isomer, but they melt to liquids with different isomer ratios, leading to the observed differences in melting points. acs.org
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of 2-(2-phenylhydrazono)acetaldehyde, while effective, often relies on volatile organic solvents and sometimes requires catalysts that are not environmentally benign. acs.orgontosight.ai The future of its synthesis lies in the adoption of green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Recent advancements in the synthesis of hydrazone derivatives have showcased several promising green alternatives. These methods, while not all specific to this compound yet, pave the way for its future sustainable production.
One of the most promising approaches is the development of solvent-free reaction conditions . researchgate.netresearchgate.net These methods, often assisted by microwave irradiation or mechanochemical mixing (grinding), can lead to significantly reduced reaction times, higher yields, and simpler purification processes, as there is no solvent to remove. researchgate.netresearchgate.net For instance, a solvent-free mechanochemical condensation of p-nitrophenylhydrazine with aromatic aldehydes has been shown to be eco-friendly, efficient, and reproducible. researchgate.net
The use of alternative, greener solvents is another key area of research. Ionic liquids, for example, have been successfully used as recyclable catalysts and reaction media for the synthesis of hydrazones, offering high yields and purity while avoiding volatile organic solvents. rsc.org High hydrostatic pressure has also been employed to synthesize diaryl-hydrazones without the need for solvents or catalysts, resulting in nearly quantitative yields. nih.gov
Furthermore, the development of heterogeneous catalysts presents a significant step forward in sustainable synthesis. Nanostructured diphosphates like Na2CaP2O7 have been used as efficient, recoverable, and reusable catalysts for the solvent-free synthesis of phenylhydrazone derivatives. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. researchgate.net
| Green Synthetic Method | Key Advantages | Representative Catalyst/Condition |
| Solvent-Free Synthesis | Reduced waste, faster reaction times, energy efficiency. | Microwave irradiation, mechanochemical grinding. researchgate.netresearchgate.net |
| Ionic Liquids | Recyclable, non-volatile, can act as both solvent and catalyst. | [Et3NH][HSO4]. rsc.org |
| High Hydrostatic Pressure | Catalyst- and solvent-free, high yields. | Barocycler activation. nih.gov |
| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, clean reactions. | Nanostructured Diphosphate (Na2CaP2O7). researchgate.net |
These green methodologies represent a significant shift towards more sustainable chemical manufacturing and are expected to be a major focus of future research into the synthesis of this compound.
Advanced Mechanistic Investigations via In-Situ Spectroscopy and Computational Dynamics
A long-standing puzzle in the study of this compound has been its variable melting point, a phenomenon that has been investigated for over a century. acs.org Recent research has resolved this by demonstrating that all solid forms have an identical crystal structure but melt into liquids with different proportions of Z and E isomers. acs.org This discovery was made possible by a combination of modern analytical techniques and opens the door for more advanced mechanistic studies.
In-situ spectroscopy will continue to be a vital tool in unraveling the dynamic processes involved in the synthesis and isomerization of this compound. Techniques like in-situ synchrotron powder diffraction can provide a real-time view of reaction progression, identifying intermediates and clarifying reaction pathways. nih.gov For this compound, this could be used to observe the acid- or base-catalyzed isomerization directly in the solid or slurry state.
Computational dynamics is emerging as a powerful partner to experimental studies. Quantum chemical calculations have already been used to support the Z/E isomerization hypothesis for this compound. acs.org Future research will likely employ more sophisticated computational models, such as ab initio molecular dynamics (AIMD), to simulate the isomerization process with high accuracy. chemrxiv.orgchemrxiv.org These simulations can provide a level of detail that is often inaccessible through experimentation, mapping out the potential energy surfaces of the E and Z isomers and identifying the transition states that govern their interconversion. acs.org
Recent studies on other hydrazone derivatives have used Tully's surface hopping method to investigate photoinduced isomerization mechanisms, calculating quantum yields and identifying different isomerization pathways. acs.orgresearchgate.net Applying these advanced computational techniques to this compound could reveal new insights into its thermal and photochemical behavior. Machine learning approaches are also being developed to extend the timescale of photodynamics simulations from picoseconds to nanoseconds, which would be a significant leap in understanding the long-term dynamics of such isomerization reactions. chemrxiv.orgchemrxiv.org
| Investigative Technique | Key Insights Provided | Future Applications for this compound |
| In-Situ Spectroscopy (e.g., NMR, DSC, Synchrotron Diffraction) | Real-time monitoring of isomer ratios, crystallization, and reaction intermediates. acs.orgnih.gov | Detailed study of acid/base catalysis on isomerization kinetics. |
| Computational Dynamics (e.g., AIMD, Tully's Surface Hopping) | Mapping of potential energy surfaces, identification of transition states, simulation of isomerization pathways. chemrxiv.orgacs.org | Elucidation of the precise mechanism of E/Z isomerization and prediction of photochemical properties. |
| Machine Learning-Enhanced Simulations | Extension of simulation timescales to nanoseconds, enabling the study of slower dynamic processes. chemrxiv.org | Long-term stability analysis and discovery of rare reaction pathways. |
The synergy between in-situ spectroscopic methods and advanced computational dynamics will be crucial in building a comprehensive, atom-level understanding of the behavior of this compound.
Design and Synthesis of Novel this compound Derivatives with Tuned Reactivity
While much of the historical focus has been on the parent compound, a significant area of future research lies in the design and synthesis of novel derivatives of this compound. By strategically modifying the phenyl ring or the aldehyde portion of the molecule, it is possible to tune its electronic, steric, and physicochemical properties, leading to new compounds with tailored reactivity and applications.
The synthesis of various phenylhydrazone derivatives is already a well-established field, often for the purpose of developing new therapeutic agents. nih.govpreprints.org For example, phenylhydrazone derivatives containing carbonic acid ester groups have been synthesized and shown to possess significant antifungal activity. nih.gov The structure-activity relationship studies in this research revealed that electron-withdrawing groups on the phenyl ring and the position of halogen substituents can have a profound impact on biological efficacy. nih.gov
These principles can be extended to tune the chemical reactivity of this compound derivatives for applications in organic synthesis. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring would alter the nucleophilicity of the imine nitrogen and the electrophilicity of the carbonyl carbon, thereby influencing their participation in subsequent reactions.
Future research in this area will likely focus on:
Systematic modification of the phenyl ring with a wide range of substituents to create a library of derivatives.
Quantitative structure-activity/reactivity relationship (QSAR) studies to correlate specific structural features with observed properties.
Exploration of these derivatives as synthons in multicomponent reactions, cycloadditions, or as ligands in coordination chemistry.
The synthesis of these derivatives will likely leverage the green and sustainable methods discussed in section 6.1 to ensure that the exploration of new chemical space is done in an environmentally responsible manner.
Exploration of Catalyst-Free or Organocatalytic Transformations
The observation that trace amounts of acid or alkali can catalyze the isomerization of this compound highlights its sensitivity to catalytic influences. acs.org This opens up a promising avenue for future research into controlled transformations using minimal or no metal-based catalysts.
Catalyst-free synthesis of phenylhydrazones has been demonstrated under solvent-free conditions, often driven by microwave irradiation or simply by grinding the reactants together at room temperature. researchgate.netresearchgate.net These methods are highly attractive from a green chemistry perspective, as they eliminate the need for a catalyst altogether, simplifying the reaction setup and purification. High hydrostatic pressure has also been shown to promote the synthesis of hydrazones without any catalyst. nih.gov
Organocatalysis , the use of small organic molecules to catalyze chemical reactions, is another rapidly growing field with significant potential for the chemistry of this compound. The synthesis of phenylhydrazones itself can be catalyzed by simple organic molecules like acetic acid or even glycine. researchgate.netnih.gov
Looking beyond its synthesis, organocatalysis could be used to control the reactivity of this compound in subsequent reactions. Acetaldehyde (B116499) itself is a challenging substrate in organocatalytic reactions due to its tendency to undergo side reactions, but recent advances have shown that direct catalytic asymmetric reactions are possible. researchgate.net Thiourea-based organocatalysts, for example, have been used for the highly stereoselective α-selective synthesis of 2-deoxygalactosides, demonstrating the power of organocatalysis in controlling stereochemistry. nih.gov
Future research could explore the use of chiral organocatalysts to achieve asymmetric transformations starting from this compound or its derivatives, opening up new pathways to enantiomerically enriched molecules.
| Catalytic Approach | Description | Potential Application for this compound |
| Catalyst-Free | Reactions proceed under thermal, microwave, or high-pressure conditions without a catalyst. nih.govresearchgate.net | Green synthesis of the parent compound and its derivatives. |
| Organocatalysis | Use of small, metal-free organic molecules (e.g., acetic acid, thiourea) to catalyze reactions. nih.govnih.gov | Controlled synthesis and subsequent asymmetric transformations. |
The exploration of catalyst-free and organocatalytic reactions represents a move towards more elegant and sustainable chemistry, a trend that will undoubtedly shape the future of research on this compound.
Q & A
Q. What are the established synthetic routes for 2-(2-Phenylhydrazono)acetaldehyde, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via condensation reactions involving phenylhydrazine derivatives and acetaldehyde precursors. A common method involves refluxing 2-(2-phenylhydrazono)acetic acid with aldehydes (e.g., propionaldehyde) and cyclohexylisocyanide in ethanol under inert conditions, yielding ~58% . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
- Catalysts : Sodium acetate is often used to deprotonate intermediates and stabilize reactive species .
- Temperature : Reflux conditions (~78°C) optimize kinetics while minimizing side reactions like oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- IR Spectroscopy : Key absorption bands include:
- NH stretches : ~3205 cm⁻¹ (broad, hydrazone NH) .
- C=O stretches : ~1700 cm⁻¹ (aldehyde carbonyl) .
- 1H NMR : Distinct signals at δ 1.1–2.1 ppm (alkyl protons), δ 5.78 ppm (N-CH₂-CO), and δ 12.75 ppm (indole NH in derivatives) .
- UV-Vis : λmax ~355 nm (π→π* transitions in conjugated hydrazone systems) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Oxidative degradation : The aldehyde group is prone to oxidation, requiring storage under nitrogen at −20°C .
- pH sensitivity : Stability decreases in acidic conditions (pH < 4), leading to hydrolysis of the hydrazone bond .
- Light sensitivity : UV exposure accelerates decomposition; amber glassware is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cyclization and heterocycle formation?
The compound acts as a bifunctional electrophile due to its aldehyde and hydrazone groups. Key pathways include:
- Cyclocondensation : Reacts with β-ketoesters or amines to form pyrazole or pyridine derivatives via intramolecular hydrazone-aldehyde cyclization .
- Nucleophilic attack : The hydrazone nitrogen participates in Michael additions, enabling access to polycyclic architectures .
- Computational studies : DFT/B3LYP/6-311+G(d,p) methods predict charge distribution favoring electrophilic behavior at the aldehyde carbon .
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reaction outcomes or spectral anomalies?
- Geometry optimization : B3LYP/6-311+G(d,p) models validate stereoelectronic effects, explaining regioselectivity in cyclization reactions .
- Vibrational frequency analysis : IR spectral mismatches (e.g., shifted NH stretches) can arise from solvent effects or protonation states, resolvable via implicit solvent models .
- Reaction pathway mapping : Transition state calculations clarify why certain conditions favor byproducts (e.g., oxidation vs. cyclization) .
Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?
- Purity standardization : HPLC with UV detection (λ = 254 nm) ensures >95% purity; impurities often arise from residual phenylhydrazine .
- Bioactivity normalization : Dose-response curves (IC50) should be cross-validated with NMR or mass spectrometry to confirm structural integrity .
- Solvent compatibility : Use DMSO for solubility studies, but limit concentrations to <0.1% to avoid cellular toxicity artifacts .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving binding to cysteine residues in enzyme active sites .
- Methoxy substitutions : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactivity assays .
- Comparative studies : Derivatives like 2-(4-methoxyphenyl) analogs show 3-fold higher antimicrobial activity compared to the parent compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. lower literature values)?
- Reagent quality : Lower yields may stem from impure phenylhydrazine hydrochloride; recrystallize reagents before use .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate formation and identifies side products .
- Scale effects : Milligram-scale reactions often report higher yields than industrial-scale syntheses due to better heat/mass transfer .
Q. What experimental and computational approaches reconcile conflicting spectral data for hydrazone tautomers?
- Variable-temperature NMR : Resolves tautomerism by observing dynamic proton exchanges at low temperatures (−40°C) .
- X-ray crystallography : Provides definitive tautomeric assignments; however, crystal packing effects may distort solution-phase behavior .
- DFT-driven NMR prediction : Calculates chemical shifts for all tautomers, matching experimental data to identify dominant forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
